2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It is used to protect the N α-amino group during synthesis, which can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis Analysis
The primary challenge of using Boc in solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular structure of compounds with the Boc group can be determined using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can be used to confirm the structure of the compound .Chemical Reactions Analysis
The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .Scientific Research Applications
Synthesis of Novel Peptide Isosteres
One primary application of this compound is in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These building blocks serve as crucial intermediates for the combinatorial solid-phase synthesis of novel peptide isosteres. This approach involves a series of facile steps, yielding the desired compounds with high efficiency and demonstrating the compound's utility in peptide mimicry and drug discovery efforts (Groth & Meldal, 2001).
Development of Heterocyclic Amino Acids
The compound has been instrumental in the creation of novel heterocyclic amino acids, such as through the [3+2] cycloaddition, leading to the formation of functionalized 1,3-selenazole derivatives. These efforts exemplify its role in expanding the toolkit of amino acids available for biochemical research and potential therapeutic applications, enhancing our understanding of amino acid functionality and incorporation into peptides (Dzedulionytė et al., 2021).
Synthesis of Complex Molecules
Further applications include its role in the synthesis of complex molecules, such as acetic acid benzothiazolyl thioesters. This demonstrates the compound's versatility in chemical reactions, facilitating the incorporation of diverse side chains and functional groups into novel structures. Such synthetic strategies are vital for the development of new materials, pharmaceuticals, and chemical probes (Wang Yu-huan, 2009).
Advancements in Molecular Imaging
Another significant application is its use as a precursor chelating agent for lanthanide ions, crucial for the development of contrast media in molecular imaging. This highlights its potential in improving the specificity, delivery, and overall effectiveness of imaging agents, thereby advancing diagnostic capabilities and therapeutic monitoring (Li, Winnard, & Bhujwalla, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,7-12)5-8(13)14/h5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIHIKJCORNUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165497 | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-49-7 | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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